Tert-butyl 2-(4-aminobenzamido)phenylcarbamate
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Overview
Description
Tert-butyl 2-(4-aminobenzamido)phenylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminobenzamido moiety, and a phenylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-aminobenzamido)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions generally include stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-aminobenzamido)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbamate groups, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylcarbamate derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-aminobenzamido)phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino phenylcarbamate: A precursor in the synthesis of tert-butyl 2-(4-aminobenzamido)phenylcarbamate.
Substituted benzamido phenylcarbamates: These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit COX-2 selectively, without affecting COX-1, makes it a promising candidate for developing safer anti-inflammatory drugs .
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-aminobenzoyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)21-15-7-5-4-6-14(15)20-16(22)12-8-10-13(19)11-9-12/h4-11H,19H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
WDBZPTGVLJXBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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